1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
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Description
1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a chemical compound with the molecular formula C26H27N3O3 and a molecular weight of 429.52. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is based on the structure of diphenylmethane, which consists of two benzene rings connected by a single methane . The compound has additional substituents attached to this base structure.Scientific Research Applications
Antibacterial and Anticancer Properties
A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives synthesized from our compound were screened for antibacterial and anticancer activities. Further in silico molecular docking studies were conducted on targeted enzymes, including P38 MAP kinase protein .
Future Therapeutic Possibilities
From the literature, it’s evident that indole derivatives, including our compound, possess diverse biological activities. Their exploration continues, and they hold immense promise for future drug development .
properties
IUPAC Name |
1-benzhydryl-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-24(29-15-17-32-18-16-29)19-20-11-13-23(14-12-20)27-26(31)28-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDHEIIPBIXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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